N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
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Overview
Description
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydroxy group: This can be achieved through the reduction of a corresponding ketone using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the prop-2-enamide moiety: This can be accomplished through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Methoxyphenyl halides, nucleophiles
Major Products
Oxidation: Ketones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide shares structural similarities with other amide compounds, such as N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide and N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]butanamide.
Uniqueness
- The presence of the prop-2-enamide moiety distinguishes this compound from other similar compounds, potentially conferring unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-5-16(19)17(15(11-18)12(2)3)10-13-6-8-14(20-4)9-7-13/h5-9,12,15,18H,1,10-11H2,2-4H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQDEXNEBQXSX-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=C(C=C1)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N(CC1=CC=C(C=C1)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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